6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid
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Overview
Description
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid is an organic compound known for its unique chemical structure and properties. It is widely used in various scientific research fields due to its biological and chemical activities. The compound’s molecular formula is C14H14N2O4S, and it has a molecular weight of 306.34 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-N,N-Dimethylsulfamoylphenylboronic acid with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, like potassium carbonate, in an organic solvent such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the synthesis of advanced materials and as a precursor in the production of various chemical compounds
Mechanism of Action
The mechanism of action of 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
- 3-Aminophenylboronic acid
- 4-Mercaptophenylboronic acid
Uniqueness
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a picolinic acid moiety with a dimethylsulfamoylphenyl group makes it particularly effective in certain applications, such as catalysis and drug development, where other similar compounds may not perform as well .
Properties
IUPAC Name |
6-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-8-6-10(7-9-11)12-4-3-5-13(15-12)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCQPWMESFCSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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